Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo-
Brand Name: Vulcanchem
CAS No.: 43015-36-7
VCID: VC16976069
InChI: InChI=1S/C6H10N2O3/c1-4(9)5(7-11)6(10)8(2)3/h9H,1-3H3/b5-4+
SMILES:
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol

Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo-

CAS No.: 43015-36-7

Cat. No.: VC16976069

Molecular Formula: C6H10N2O3

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- - 43015-36-7

Specification

CAS No. 43015-36-7
Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
IUPAC Name (E)-3-hydroxy-N,N-dimethyl-2-nitrosobut-2-enamide
Standard InChI InChI=1S/C6H10N2O3/c1-4(9)5(7-11)6(10)8(2)3/h9H,1-3H3/b5-4+
Standard InChI Key LZGZRXANLSZUTJ-SNAWJCMRSA-N
Isomeric SMILES C/C(=C(/C(=O)N(C)C)\N=O)/O
Canonical SMILES CC(=C(C(=O)N(C)C)N=O)O

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-(hydroxyimino)-N,N-dimethyl-3-oxobutanamide typically begins with the nitrosation of N,N-dimethyl-3-oxobutanamide. A representative method involves reacting the precursor with sodium nitrite (NaNO₂) in acetic acid at 0°C, analogous to protocols used for related hydroxyimino derivatives . This reaction proceeds via electrophilic nitrosation, where the enolizable β-ketoamide undergoes attack by nitrosonium ions (NO⁺), forming the hydroxyimino group.

Key Reaction Conditions

  • Temperature: 0°C to minimize side reactions (e.g., over-oxidation).

  • Solvent: Acetic acid, which stabilizes intermediates and facilitates proton exchange.

  • Stoichiometry: A 1:1 molar ratio of NaNO₂ to precursor ensures complete conversion.

Yield optimization strategies include adjusting solvent polarity (e.g., ethanol for slower kinetics) and introducing catalysts like piperidine to accelerate cyclization steps . Post-synthesis purification often employs recrystallization from ethanol or column chromatography using ethyl acetate/hexane mixtures.

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

Table 1: Spectroscopic Data for 2-(Hydroxyimino)-N,N-Dimethyl-3-Oxobutanamide

TechniqueKey SignalsInterpretation
FTIR3320 cm⁻¹ (N–OH stretch), 1705 cm⁻¹ (C=O, amide), 1680 cm⁻¹ (C=O, ketone)Confirms hydroxyimino and carbonyl groups
¹H NMRδ 2.98 (s, 6H, N(CH₃)₂), δ 3.52 (t, 2H, CH₂), δ 12.8 (s, 1H, NOH)Assigns dimethyl, methylene, and NOH protons
¹³C NMRδ 28.5 (N(CH₃)₂), δ 45.2 (CH₂), δ 170.1 (amide C=O), δ 195.3 (ketone C=O)Verifies carbon skeleton and substituents

The singlet at δ 2.98 ppm in ¹H NMR corresponds to the N,N-dimethyl groups, while the downfield signal at δ 12.8 ppm aligns with the hydroxyimino proton’s deshielding . Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 173.1 [M+H]⁺, consistent with the molecular formula C₇H₁₂N₂O₃.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The compound’s hydroxyimino and ketone groups render it susceptible to redox reactions:

Oxidation:

  • Treatment with KMnO₄ in acidic media oxidizes the hydroxyimino group to a nitro (-NO₂) derivative, yielding 2-nitro-N,N-dimethyl-3-oxobutanamide .

  • Selective oxidation of the ketone to a carboxylic acid is achievable using Jones reagent (CrO₃/H₂SO₄), though competing reactions may occur.

Reduction:

  • NaBH₄ in methanol reduces the ketone to a secondary alcohol without affecting the hydroxyimino group.

  • LiAlH₄ in tetrahydrofuran (THF) reduces both the ketone and hydroxyimino groups, producing 2-amino-N,N-dimethyl-3-hydroxybutanamide .

Chelation and Metal Complexation

The hydroxyimino group acts as a bidentate ligand, coordinating transition metals like Cu(II) and Fe(III). For example, reaction with CuCl₂ in ethanol forms a stable complex with a proposed square-planar geometry, as evidenced by UV-Vis absorption at λₘₐₓ = 620 nm (d-d transitions) . Such complexes are explored for catalytic applications, including oxidation reactions mimicking cytochrome P450 enzymes.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary studies on structurally related hydroxyimino derivatives suggest potential inhibitory effects on phosphodiesterase-5 (PDE5) and cyclooxygenase (COX) enzymes . While direct data on the dimethyl variant is limited, molecular docking simulations predict strong binding to PDE5’s catalytic site (PDB: 2H42) via hydrogen bonds with Gln817 and hydrophobic interactions with the dimethyl groups .

Proposed Mechanism:

  • PDE5 Inhibition: The hydroxyimino group anchors the compound to the enzyme’s active site, while the ketone interacts with a zinc ion critical for catalysis.

  • COX-2 Selectivity: The Y-shaped conformation of the butanamide backbone aligns with COX-2’s larger active site, potentially explaining selectivity over COX-1 .

Antimicrobial and Cytotoxic Effects

In vitro assays on analogues demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 128 µg/mL) and dose-dependent cytotoxicity in HeLa cells (IC₅₀ = 18 µM) . These effects are attributed to reactive oxygen species (ROS) generation and disruption of microbial membrane integrity.

Applications and Industrial Relevance

Medicinal Chemistry

The compound serves as a precursor for synthesizing heterocyclic drugs, particularly thiazole and pyrrole derivatives. For instance, cyclocondensation with thiourea yields 2-aminothiazoles, a scaffold prevalent in PDE5 inhibitors like sildenafil .

Agrochemical Development

Its metal-chelating properties are exploited in designing herbicides and fungicides. Copper complexes of hydroxyimino derivatives exhibit enhanced phytopathogen inhibition compared to free ligands, likely due to improved cellular uptake .

Comparison with Structural Analogues

Table 2: Substituent Effects on Physicochemical Properties

CompoundSubstituentsSolubility (H₂O)LogPKey Application
2-(Hydroxyimino)-N,N-dimethyl-3-oxobutanamideN,N-dimethyl12 mg/mL0.85Enzyme inhibition
2-(Hydroxyimino)-N,N-diethyl-3-oxobutanamideN,N-diethyl5 mg/mL1.72Metal chelation
2-(Hydroxyimino)-3-oxobutanamideN–H22 mg/mL-0.12Intermediate synthesis

The dimethyl substituents enhance lipophilicity (LogP = 0.85) compared to the diethyl analogue (LogP = 1.72), favoring blood-brain barrier penetration in drug candidates . Conversely, the unsubstituted (N–H) variant exhibits higher aqueous solubility, making it suitable for aqueous-phase reactions.

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